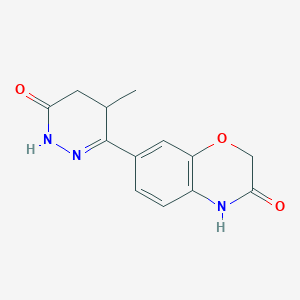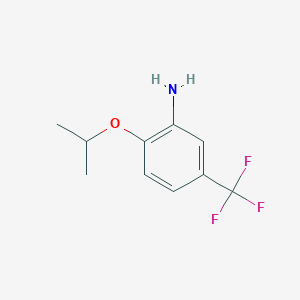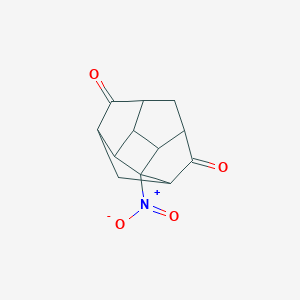
9-Npldo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Nitro-2-phenyl-4,5-dihydro-1H-pyrido[4,3-b]indole (9-Npldo) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 9-Npldo is not fully understood, but it is believed to act by intercalating into DNA and disrupting DNA-protein interactions. This disruption can lead to changes in gene expression and cell signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of various enzymes. Additionally, this compound has been found to have anti-inflammatory effects and to be a potent antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Npldo in lab experiments is its selectivity for DNA. This compound has been found to bind preferentially to DNA over RNA and other biomolecules, making it a useful tool for studying DNA-protein interactions. Additionally, this compound has been shown to be relatively non-toxic to cells at low concentrations, allowing for long-term studies.
However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been found to interact with other biomolecules in addition to DNA, which could complicate data interpretation. Additionally, this compound has limited solubility in aqueous solutions, which could limit its use in certain experimental setups.
Direcciones Futuras
There are many potential future directions for the use of 9-Npldo in scientific research. One area of interest is the development of new fluorescent probes based on this compound for imaging biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making this compound more widely available for research purposes.
Conclusion
9-Nitro-2-phenyl-4,5-dihydro-1H-pyrido[4,3-b]indole (this compound) is a promising tool for investigating various biological processes. This compound has a wide range of biochemical and physiological effects and has been used in a variety of scientific research applications. While there are limitations to its use in lab experiments, the potential future directions for the use of this compound in scientific research are numerous. Further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 9-Npldo involves the reaction of 2-phenyl-1H-indole-3-carbaldehyde with nitromethane in the presence of ammonium acetate. The resulting product is then reduced with hydrogen gas over a palladium on carbon catalyst to yield this compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
9-Npldo has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems. This compound has been found to selectively bind to DNA, making it a useful tool for studying DNA-protein interactions. Additionally, this compound has been used as a modulator of protein-protein interactions and as a potential anticancer agent.
Propiedades
Número CAS |
121756-85-2 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
8-nitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane-2,6-dione |
InChI |
InChI=1S/C12H11NO4/c14-10-3-1-4-8-7(3)9-5(10)2-6(11(4)15)12(8,9)13(16)17/h3-9H,1-2H2 |
Clave InChI |
GSLDJVOBTKPRME-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-] |
SMILES canónico |
C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-] |
Sinónimos |
9-nitro-(4)peristylane-1,5-dione 9-NPLDO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



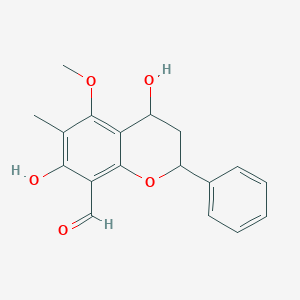
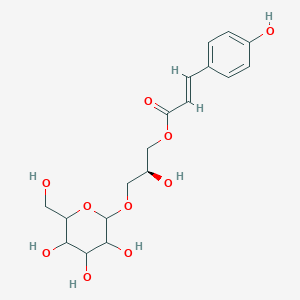
![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
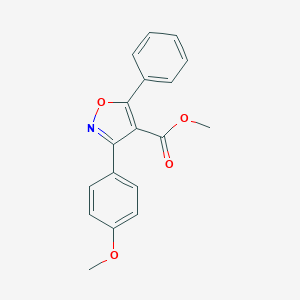
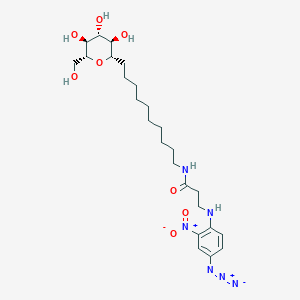
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)

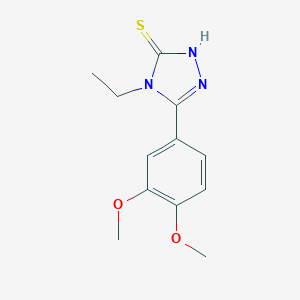


![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

